Dexamethasone Acid Ethyl Ester
Description
Significance of Glucocorticoid Esters in Pharmaceutical Research
Glucocorticoids are a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases due to their potent anti-inflammatory and immunosuppressive properties. musculoskeletalkey.comnih.gov The therapeutic efficacy of natural and synthetic glucocorticoids is often modulated through their formulation as esters. musculoskeletalkey.com Esterification of glucocorticoids, such as dexamethasone (B1670325), is a common strategy to modify their physicochemical properties, including solubility and lipophilicity. musculoskeletalkey.comarjour.com
These modifications are critical for developing various formulations suitable for different administration routes, such as oral, intravenous, intramuscular, and topical applications. musculoskeletalkey.com For instance, water-soluble ester salts like sodium phosphate (B84403) are designed for intravenous use, while more lipid-soluble esters are used in oral and topical preparations. musculoskeletalkey.com The ester form can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. fao.org Research into glucocorticoid esters aims to enhance drug targeting, improve the therapeutic index, and minimize systemic side effects. nih.govnih.gov The development of "antedrugs," which are active locally but are quickly metabolized into inactive forms systemically, is a significant area of investigation within this field. nih.gov
Dexamethasone Acid Ethyl Ester as a Derivative or Related Compound of Dexamethasone
This compound is chemically identified as ethyl (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate. nih.gov It is structurally derived from dexamethasone through the esterification of the carboxylic acid at the C17 position with ethanol. nih.gov This modification distinguishes it from dexamethasone, which possesses a primary hydroxyl group at C21. nih.govsynzeal.com
While dexamethasone itself is a potent and widely used glucocorticoid, this compound is often categorized as an impurity or a related compound in pharmaceutical preparations of dexamethasone. ncats.io Its presence is monitored during the quality control of dexamethasone drug products. innovareacademics.in The physicochemical properties of this compound, such as its molecular weight and formula, are well-defined. nih.gov
Overview of Research Trajectories Pertaining to Dexamethasone Ester Derivatives
Research concerning dexamethasone ester derivatives is multifaceted, exploring avenues to refine its therapeutic application. A significant focus is on the synthesis of novel ester derivatives to create prodrugs with improved characteristics. arjour.com These prodrugs aim to enhance water solubility, which can be beneficial for parenteral formulations, or to increase lipophilicity for better permeation across biological membranes in topical applications. arjour.comresearchgate.net
Studies have investigated the synthesis and pharmacological evaluation of various dexamethasone esters. For example, a study on five novel dexamethasone 21-oic acid derivatives demonstrated that certain ester modifications could lead to potent local anti-inflammatory activity with reduced systemic side effects. nih.gov Another area of research involves the conjugation of dexamethasone to other molecules, such as fatty acids or polymers, to create self-assembling nanostructures for targeted drug delivery. frontiersin.orgnih.gov The hydrolytic stability of the ester bond is a critical factor in these designs, influencing the rate of drug release. frontiersin.org Furthermore, the development of analytical methods, such as HPLC, to separate and quantify dexamethasone and its ester-related impurities, including this compound, is crucial for ensuring the quality and safety of pharmaceutical products. innovareacademics.in
Properties
Molecular Formula |
C₂₃H₃₁FO₅ |
|---|---|
Molecular Weight |
406.49 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Dexamethasone Esters
General Synthetic Strategies for Esterification of Dexamethasone (B1670325)
The esterification of dexamethasone is a cornerstone of its chemical derivatization, allowing for the modification of its pharmacokinetic and pharmacodynamic properties. The site of esterification is crucial and is dictated by the relative reactivity and steric accessibility of the hydroxyl groups on the steroid structure.
Esterification at the C21-Hydroxyl Position
The primary and most reactive site for the esterification of dexamethasone is the hydroxyl group at the C21 position. nih.govacs.org Several factors contribute to the preferential reactivity of this site:
Steric Accessibility : The C21-hydroxyl is a primary alcohol, making it sterically less hindered compared to the secondary (C11) and tertiary (C17) hydroxyl groups. This accessibility allows for easier approach by reagents. nih.gov
Reactivity : As a primary alcohol, it is inherently more nucleophilic and reactive in esterification reactions.
Pharmacological Activity : Modification at the C21 position is well-tolerated, as this site is not directly associated with the anti-inflammatory activity of the dexamethasone core structure. nih.gov This allows for the creation of prodrugs where the ester bond can be hydrolyzed in vivo to release the active dexamethasone.
Alternative Esterification Sites
While the C21 position is the most common site for modification, other hydroxyl groups on the dexamethasone molecule can also undergo esterification, albeit less readily. The hydroxyl groups at the C11 (secondary) and C17 (tertiary) positions are significantly more sterically hindered and less reactive. nih.gov Esterification at these sites requires more forcing reaction conditions and specific synthetic strategies, such as the use of orthoesters to selectively form 17-monoesters.
Notably, the target compound of this article, Dexamethasone Acid Ethyl Ester, is not a direct ester of one of the hydroxyl groups of dexamethasone. It is the ethyl ester of "Dexamethasone Acid." This precursor is formed by the oxidation of the dihydroxyacetone side chain of dexamethasone, which converts the C17 side chain into a carboxylic acid. researchgate.net This C17-carboxylic acid then serves as the anchor point for esterification with ethanol to yield the final product.
Specific Reaction Pathways for this compound Synthesis
The synthesis of dexamethasone esters can be achieved through several established chemical pathways. These methods can be applied to the hydroxyl groups of dexamethasone or to the carboxyl group of Dexamethasone Acid to yield the desired ester.
Direct Esterification Approaches
Direct esterification involves the one-step reaction between an alcohol and a carboxylic acid or its activated derivative. A classic example is the Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of a strong acid catalyst. For the synthesis of this compound, this would involve reacting Dexamethasone Acid with an excess of ethanol in the presence of a catalyst like sulfuric acid.
Another direct approach involves reacting the alcohol function of dexamethasone with a more reactive acylating agent, such as an acid anhydride or an acyl halide, often in the presence of a base catalyst.
Table 1: Comparison of Direct Esterification Methods
| Method | Reactants | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid + Alcohol | Strong Acid (e.g., H₂SO₄), Heat | Simple, inexpensive reagents. | Reversible reaction, often requires removal of water, harsh conditions can affect sensitive substrates. |
| Acylation with Acid Anhydride | Alcohol + Acid Anhydride | Base (e.g., Pyridine, DMAP) or Acid Catalyst | High yield, irreversible reaction. | Anhydride may not be readily available. |
| Acylation with Acyl Halide | Alcohol + Acyl Halide | Stoichiometric Base (e.g., Pyridine, Triethylamine) | Very high reactivity, rapid reaction. | Generates corrosive HX byproduct, reagent moisture sensitivity. |
Activated Ester Methodologies
To avoid the often harsh conditions of direct esterification, activated ester methodologies are employed. This two-step approach involves first converting a carboxylic acid into a more reactive "activated ester" intermediate. Common activating agents include N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt), which react with the carboxylic acid in the presence of a carbodiimide (B86325) coupling agent. nih.gov
The resulting activated ester (e.g., an NHS ester) is stable enough to be isolated but highly reactive towards nucleophiles like the hydroxyl groups of dexamethasone. This intermediate readily reacts with the alcohol under mild conditions to form the final ester bond with high efficiency and fewer side reactions. nih.gov
Carbodiimide-Mediated Couplings
Carbodiimide-mediated coupling is one of the most versatile and widely used methods for synthesizing esters from carboxylic acids and alcohols under mild conditions. arjour.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxyl group. wikipedia.orgthermofisher.com
The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate is then attacked by the alcohol (e.g., the C21-hydroxyl of dexamethasone or ethanol in the case of this compound synthesis) to form the ester and a urea byproduct.
A significant refinement of this method is the Steglich Esterification , which introduces 4-dimethylaminopyridine (DMAP) as a catalyst alongside the carbodiimide (typically DCC). nih.govnih.govwikipedia.org DMAP acts as an acyl-transfer agent, forming a more reactive N-acylpyridinium intermediate, which accelerates the reaction and is particularly effective for coupling with sterically hindered alcohols. nih.govresearchgate.netnih.gov This method proceeds under neutral, room-temperature conditions, making it highly suitable for complex and sensitive molecules like corticosteroids. nih.govwikipedia.org
Table 2: Common Reagents in Carbodiimide-Mediated Esterification
| Reagent Type | Examples | Role in Reaction | Key Features |
|---|---|---|---|
| Coupling Agent | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid to form an O-acylisourea intermediate. | EDC is water-soluble, simplifying byproduct removal. DCC is used in organic solvents. |
| Catalyst | DMAP (4-dimethylaminopyridine) | Acts as an acyl-transfer catalyst, increasing reaction rate and yield. | Highly effective, especially for sterically hindered alcohols (Steglich Esterification). |
| Additive | HOBt (1-hydroxybenzotriazole), NHS (N-hydroxysuccinimide) | Suppresses side reactions (like N-acylurea formation) and increases efficiency by forming activated ester intermediates. | Often used in conjunction with EDC for peptide and ester couplings. |
Purification and Isolation Techniques for this compound
The purification and isolation of this compound are critical steps to obtain a high-purity compound, particularly when it is intended for use as a reference standard or in further chemical derivatization. The choice of technique is largely dependent on the scale of the synthesis and the nature of the impurities present in the crude product.
Crystallization is a fundamental and widely used technique for the purification of steroidal compounds. britannica.com The process involves dissolving the crude ester in a suitable solvent or a mixture of solvents at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the purified compound. The selection of an appropriate solvent system, such as ethyl acetate-benzene-petroleum ether, is crucial for achieving high purity and yield. arjour.com
Chromatographic techniques are indispensable for the separation of closely related steroids and impurities. britannica.comHigh-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is a powerful tool for isolating this compound with a high degree of purity. ingentaconnect.com Normal-phase HPLC, utilizing a mobile phase of hexane and isopropanol with a diol column, has been shown to be effective in separating various corticoids. arjour.com Additionally, flash chromatography can be employed for the purification of dexamethasone derivatives. arjour.com
Thin-Layer Chromatography (TLC) is another valuable chromatographic method, primarily used for monitoring the progress of reactions and for preliminary purity assessments. arjour.com
The following table summarizes the key purification techniques:
| Purification Technique | Description | Key Considerations |
| Crystallization | Separation of a solid from a solution by inducing a change in its solubility. | Solvent selection, cooling rate, and initial purity of the crude product. |
| High-Performance Liquid Chromatography (HPLC) | A technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. | Column type (e.g., diol), mobile phase composition, and detector selection. |
| Flash Chromatography | A rapid form of column chromatography that uses pressure to speed up the elution process. | Adsorbent selection (e.g., silica gel) and solvent gradient. |
| Thin-Layer Chromatography (TLC) | A simple and rapid chromatographic technique used for qualitative analysis and reaction monitoring. | Stationary phase (e.g., alumina or silica gel) and developing solvent system. |
Novel Synthetic Routes and Green Chemistry Considerations
The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly synthetic processes. researchgate.net This has led to the exploration of novel synthetic routes and the application of green chemistry principles to the synthesis of steroids, including dexamethasone esters.
Green Chemistry in Steroid Synthesis:
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of steroid synthesis, this involves several key strategies:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives.
Catalysis: Employing catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste. researchgate.net
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often leading to higher yields and cleaner products. researchgate.net
Biocatalysis: Using enzymes or whole microorganisms to perform specific chemical transformations, which are often highly selective and operate under mild conditions. researchgate.net
One notable green approach in steroid synthesis is fluorodecarboxylation , which provides an alternative to traditional methods that may use hazardous reagents. americanpharmaceuticalreview.com While not directly applied to this compound synthesis in the reviewed literature, such innovative methods highlight the potential for developing greener pathways for corticosteroid derivatives.
Novel Synthetic Approaches:
Research into novel synthetic routes for dexamethasone esters is ongoing, with a focus on improving efficiency, selectivity, and reducing the environmental impact. The synthesis of 17-position steroidal carboxylates has been a subject of investigation, with methods being developed to selectively protect the 17-hydroxyl group and avoid side reactions at the 21-position. google.com One approach involves the use of orthoesters to form a cyclic intermediate, which is then hydrolyzed to yield the desired 17-ester. google.com
The development of "antedrugs," which are active locally but are quickly metabolized into inactive forms upon entering systemic circulation, has also driven the synthesis of novel steroid esters. tohoku.ac.jp This concept has led to the preparation of various dexamethasone acid ester derivatives to explore their therapeutic potential. tohoku.ac.jp
The following table outlines some of the green chemistry considerations and novel approaches relevant to the synthesis of dexamethasone esters:
| Approach | Description | Potential Benefits |
| Green Solvents | Utilizing less toxic and more sustainable solvents in reaction and purification processes. | Reduced environmental impact and improved worker safety. |
| Catalytic Methods | Employing catalysts to facilitate reactions, reducing the need for stoichiometric reagents. | Increased reaction efficiency, lower waste generation, and milder reaction conditions. |
| Microwave Synthesis | Using microwave energy to heat reactions, often resulting in faster reaction times and improved yields. | Reduced energy consumption and potentially cleaner reaction profiles. |
| Selective Esterification | Developing methods for the selective esterification of the 17-hydroxyl group to minimize byproducts. | Higher yields of the desired product and simplified purification processes. |
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Purity Profiling and Quantification
Chromatography is the cornerstone for separating Dexamethasone (B1670325) Acid Ethyl Ester from Dexamethasone and other related impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are pivotal in this regard, each offering distinct advantages for analysis.
HPLC is a widely used technique for the quantitative estimation of Dexamethasone and its related impurities, including Dexamethasone Acid Ethyl Ester. researchgate.net The development of a robust, single HPLC method capable of simultaneously separating multiple impurities is critical for quality control. researchgate.net Method development and validation are performed in compliance with International Council for Harmonisation (ICH) guidelines to ensure reliability. researchgate.netneuroquantology.comscielo.br
Validation parameters typically include specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov A method is considered specific if it can resolve the main compound from all potential impurities without interference. researchgate.net Linearity is established across a range of concentrations, while accuracy is confirmed through recovery studies. scielo.brijnrd.org Precision is assessed by evaluating repeatability and intermediate precision, with relative standard deviation (RSD) values typically required to be less than 2-6%. scielo.brnih.govijnrd.org The method's robustness is tested by introducing small, deliberate variations in chromatographic conditions such as mobile phase composition, pH, and column temperature. nih.gov
| Parameter | Typical Conditions & Findings | Source |
|---|---|---|
| Column | Reversed-phase columns like X-Bridge C18 or Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm) are commonly used. | researchgate.netneuroquantology.com |
| Mobile Phase | A gradient or isocratic mobile phase often consists of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A common composition is a 60:40 (v/v) ratio of 0.1% orthophosphoric acid to acetonitrile. | neuroquantology.com |
| Flow Rate | A typical flow rate is 1.0 mL/min, which provides good sensitivity and reasonable retention times. | neuroquantology.comscielo.br |
| Detection | UV detection is standard, with wavelengths set around 239 nm or 240 nm. | neuroquantology.comscielo.brnih.gov |
| Linearity | Methods demonstrate linearity over concentration ranges such as 2-14 µg/mL or 50-150 µg/mL with a correlation coefficient (r²) of ≥ 0.999. | neuroquantology.comscielo.brijnrd.org |
| LOD & LOQ | Sensitivity is high, with a Limit of Detection (LOD) as low as 0.008 µg/mL and a Limit of Quantitation (LOQ) of 0.025 µg/mL for related substances. | neuroquantology.comnih.gov |
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically <2 µm) to achieve faster analysis times and greater separation efficiency. researchgate.net This high-throughput capability is defined in methods by the United States Pharmacopeia (USP) for analyzing Dexamethasone and its organic impurities. shimadzu.com UPLC is particularly valuable for resolving closely related impurities and for analyzing samples from stability studies where various degradation products may be present. researchgate.net
| Parameter | Typical Conditions | Source |
|---|---|---|
| System | Waters Acquity UPLC or similar high-pressure system. | rsc.org |
| Column | Acquity C18 (100 × 2.1 mm, 1.7 µm). | rsc.org |
| Mobile Phase | A gradient system is often employed, for example, using methanol and an aqueous buffer like 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid. The USP monograph method uses Solution A (monobasic potassium phosphate (B84403) in water, pH 3.0) and Solution B (acetonitrile). | shimadzu.comrsc.org |
| Flow Rate | Higher flow rates are common, such as 0.5 mL/min. | rsc.org |
| Detection | UV detection or hyphenation with mass spectrometry (UPLC-MS/MS). | researchgate.netrsc.org |
The application of Gas Chromatography (GC) for the analysis of corticosteroids like this compound presents significant challenges. tue.nl These compounds are characterized by low volatility and are susceptible to thermal degradation of the C-17 side chain during injection and separation, making direct GC analysis problematic. tue.nl
To overcome these issues, GC is almost always hyphenated with Mass Spectrometry (GC-MS), and samples require derivatization prior to analysis. tue.nl GC-MS provides detailed information on the metabolism and structure of steroid hormones. tue.nl The main 6-hydroxy metabolite of Dexamethasone, for instance, has been successfully detected using capillary GC-MS after conversion to its methoxime-trimethylsilyl (MO-TMS) derivative. tue.nl This derivatization step is crucial for increasing the volatility and thermal stability of the analyte, allowing it to pass through the GC column intact. tue.nl
Mass Spectrometry for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing both definitive structural information and highly sensitive quantification. When coupled with liquid chromatography (LC), it becomes one of the most powerful techniques for pharmaceutical analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer exceptional specificity and sensitivity for quantifying Dexamethasone and its related substances in complex matrices like biological fluids. researchgate.netnih.gov These methods often require only simple sample clean-up procedures, such as liquid-liquid extraction or protein precipitation, due to the high specificity of the mass detector. rsc.orgresearchgate.netnih.gov
In LC-MS/MS, the analyte is first separated chromatographically and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). rsc.orgresearchgate.net The instrument then isolates a specific precursor ion (e.g., the molecular ion of this compound) and fragments it to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, analysts can achieve extremely low detection limits, often in the picogram-per-milliliter range. rsc.orgnih.gov
| Parameter | Methodology Details | Source |
|---|---|---|
| Ionization | Electrospray Ionization (ESI) in positive or negative mode is common. Atmospheric Pressure Chemical Ionization (APCI) is also used. | rsc.orgresearchgate.netnih.gov |
| Mass Analyzer | Triple quadrupole mass spectrometers are frequently used for quantitative studies. | nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Single Ion Monitoring (SIM) may also be used. | researchgate.netnih.gov |
| Precursor → Product Ion Transitions (m/z) for Dexamethasone | Positive ion mode transitions include 393 → 373 and 393.0 → 147.1. These serve as a basis for developing transitions for its esters. | researchgate.netnih.gov |
| Lower Limit of Quantitation (LLOQ) | Methods are highly sensitive, with LLOQs reported at 2.5 ng/mL or as low as 200 pg/mL. | rsc.orgnih.gov |
| Sample Preparation | Simple one-step protein precipitation with acetonitrile or liquid-liquid extraction with methyl-t-butyl ether (MTBE). | researchgate.netnih.gov |
Derivatization involves chemically modifying an analyte to improve its analytical characteristics. For corticosteroids like this compound, this is particularly important for GC-based methods and can also be used to enhance sensitivity in certain MS applications.
For GC-MS Analysis : As previously mentioned, converting the compound into a more volatile and thermally stable form is essential. The formation of methoxime-trimethylsilyl (MO-TMS) derivatives is a well-established strategy to analyze corticosteroids and their metabolites by capillary GC-MS, preventing the thermal degradation of the C-17 side chain. tue.nl
For Enhanced MS Detection : Derivatization can be employed to introduce a chemical moiety that ionizes more efficiently or is more readily detected. A notable strategy involves the chemical oxidation of Dexamethasone to create a highly electrophilic species. nih.gov This transformation significantly improves its detectability using GC/MS with Electron Capture Negative Ionization (ECNI), a technique that offers exceptional sensitivity for electrophilic compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the compound. For this compound, ¹H NMR and ¹³C NMR spectroscopy would be employed to confirm the presence and arrangement of its constituent atoms.
While specific experimental spectral data for this compound is not widely published, the expected resonances can be predicted based on the known spectra of Dexamethasone and the chemical shifts characteristic of an ethyl ester group.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the steroid backbone. Key signals that would confirm the ethyl ester modification include a quartet around 4.2 ppm, corresponding to the methylene (B1212753) protons (-O-CH₂-CH₃) of the ethyl group, and a triplet around 1.3 ppm for the terminal methyl protons (-O-CH₂-CH₃). The integration of these signals would correspond to two and three protons, respectively. The remaining signals would be consistent with the dexamethasone steroid nucleus.
¹³C NMR Spectroscopy: In the carbon NMR spectrum, the presence of the ethyl ester group would be confirmed by a signal for the carbonyl carbon (C=O) of the ester at approximately 170-175 ppm. Additionally, a signal for the methylene carbon (-O-CH₂-) would appear around 60-65 ppm, and the methyl carbon (-CH₃) would be observed at approximately 14-15 ppm. These would be in addition to the 21 other carbon signals from the steroid core.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for the Ethyl Ester Group
| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Ester Methylene | ¹H | ~4.2 | Quartet |
| Ester Methyl | ¹H | ~1.3 | Triplet |
| Ester Carbonyl | ¹³C | ~170-175 | Singlet |
| Ester Methylene | ¹³C | ~60-65 | Singlet |
| Ester Methyl | ¹³C | ~14-15 | Singlet |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Other Spectroscopic Methods (e.g., UV-Vis, IR)
In conjunction with NMR, other spectroscopic methods like UV-Visible and Infrared spectroscopy provide complementary information to confirm the identity and purity of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands that confirm its structure. A key feature would be a strong carbonyl (C=O) stretching vibration for the ester group, typically appearing in the range of 1730-1715 cm⁻¹, as the ester is α,β-unsaturated. Another important band would be the C-O stretching vibration of the ester, which typically appears as a strong signal between 1300-1000 cm⁻¹. Other characteristic peaks would include O-H stretching from the hydroxyl groups on the steroid nucleus (around 3400 cm⁻¹) and C-H stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The steroidal A-ring of Dexamethasone contains a cross-conjugated dienone system, which is a strong chromophore. This structural feature is retained in this compound. Consequently, the compound is expected to exhibit a maximum absorption (λ-max) in the ultraviolet region, similar to that of Dexamethasone, which is approximately 240 nm. cleanchemlab.compharmaffiliates.com This absorption is due to the π → π* electronic transition within the conjugated system.
Interactive Data Table: Key Spectroscopic Data for this compound
| Spectroscopic Method | Feature | Expected Wavelength/Wavenumber |
| UV-Vis Spectroscopy | λ-max | ~240 nm |
| IR Spectroscopy | C=O Stretch (Ester) | 1730-1715 cm⁻¹ |
| IR Spectroscopy | C-O Stretch (Ester) | 1300-1000 cm⁻¹ |
| IR Spectroscopy | O-H Stretch | ~3400 cm⁻¹ |
Molecular and Cellular Pharmacology Preclinical Investigations
Mechanisms of Action at the Glucocorticoid Receptor Level
Dexamethasone (B1670325) Acid Ethyl Ester, as a derivative of dexamethasone, is presumed to exert its pharmacological effects primarily through its interaction with the glucocorticoid receptor (GR) after intracellular hydrolysis to the active dexamethasone molecule. The lipophilic nature of the ester facilitates its passage across the cell membrane. nih.gov
The binding affinity of steroids to the glucocorticoid receptor is a critical determinant of their potency. Dexamethasone itself is known to bind with high affinity to the human glucocorticoid receptor. guidetopharmacology.org The process of esterification at the C-21 position, as seen in Dexamethasone Acid Ethyl Ester, modifies the molecule's lipophilicity, which can influence receptor binding.
Studies on a range of steroid esters have shown a complex relationship between chemical structure, lipophilicity, and receptor affinity. For instance, while elongating the ester chain from acetate (B1210297) to valerate can lead to an increase in both lipophilicity and binding affinity for the GR, many 21-esters exhibit a lower binding affinity compared to their parent alcohol form (the original steroid). nih.gov The substitution on the steroid molecule introduces changes that can alter both the binding affinity and the lipophilicity, which are not always directly correlated across all steroid series. nih.gov Upon entering the cell, this compound is likely hydrolyzed, releasing dexamethasone, which then binds to the cytosolic GR. This binding event displaces heat shock proteins and immunophilins, leading to a conformational change in the receptor. The activated ligand-receptor complex subsequently translocates into the nucleus to mediate its effects on gene expression. nih.gov
The primary anti-inflammatory effects of glucocorticoids are mediated through genomic pathways that involve the modulation of gene expression, a process that can take hours to days. drugbank.com These pathways are broadly categorized as transactivation and transrepression.
Transactivation: The activated dexamethasone-GR complex can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. nih.gov This binding typically upregulates the transcription of anti-inflammatory genes, such as those coding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes. nih.gov Dexamethasone is known to upregulate the transcription of various anti-inflammatory genes. mdpi.com
Transrepression: A crucial mechanism for the anti-inflammatory effect of glucocorticoids is the suppression of pro-inflammatory gene expression. This is often achieved when the activated GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. nih.govbiorxiv.org By interfering with these factors, dexamethasone down-regulates the expression of numerous inflammatory cytokines, chemokines, enzymes like COX-2 and iNOS, and cell adhesion molecules. nih.govmdpi.com Studies in A549 human alveolar epithelial cells have shown that dexamethasone has a higher potency for transactivation than for transrepression mediated by NF-κB. nih.gov
The balance between transactivation and transrepression is thought to be key to the therapeutic effects and side effects of glucocorticoids. researchgate.net
In addition to the well-established genomic mechanisms, glucocorticoids can exert rapid, non-genomic effects that occur within minutes of administration. nih.gov These effects are independent of gene transcription and protein synthesis. nih.gov They are believed to be mediated through specific interactions with cytosolic or membrane-bound glucocorticoid receptors (mGR), or through non-specific interactions with the cell membrane. nih.govresearchgate.net
For dexamethasone, these rapid actions have been observed in various cell types. For example, acute exposure of A549 adenocarcinoma cells to dexamethasone was shown to inhibit the release of arachidonic acid, an important inflammatory mediator. nih.gov In mouse skeletal myotubes, dexamethasone rapidly reduced glucose uptake through a GR-independent mechanism. nih.gov These non-genomic actions can modulate intracellular signaling cascades, such as those involving protein kinases. nih.gov It is presumed that this compound would need to be converted to active dexamethasone for these GR-mediated non-genomic effects to occur.
In Vitro Pharmacological Activity in Cell Lines
The pharmacological activity of dexamethasone and its derivatives is frequently assessed in vitro using various cell lines to quantify their impact on inflammatory processes.
Dexamethasone is a potent inhibitor of the production of a wide array of inflammatory mediators. After its presumed intracellular release from the ethyl ester form, dexamethasone effectively suppresses inflammatory responses in cell culture models.
Cytokines and Chemokines: In cultured human orbital fibroblasts stimulated with recombinant interleukin-1 beta (rIL-1β), dexamethasone caused a dose-dependent inhibition of the secretion and mRNA expression of interleukin-8 (IL-8) and monocyte chemotactic protein-1 (MCP-1). nih.govnih.gov Dexamethasone is also known to suppress the production of other key pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), by inhibiting the NF-κB transcription factor. nih.govbiorxiv.org In some contexts, glucocorticoids have been associated with an upregulation of the gene expression for pro-inflammatory cytokines like TNF-α, depending on the duration and quantity of administration. mdpi.com
Nitric Oxide (NO): In inflammatory conditions, high levels of nitric oxide are produced by inducible nitric oxide synthase (iNOS). Dexamethasone has been shown to inhibit the production of NO in a dose-dependent manner in murine J774 macrophages stimulated with lipopolysaccharide (LPS). nih.gov This inhibition is achieved by decreasing the expression of iNOS protein and destabilizing iNOS mRNA, a mechanism that requires new protein synthesis. nih.govbvsalud.org
| Mediator | Cell Line | Stimulus | Observed Effect | Reference |
|---|---|---|---|---|
| IL-8 | Human Orbital Fibroblasts | IL-1β | Dose-dependent inhibition of secretion and mRNA expression | nih.gov |
| MCP-1 | Human Orbital Fibroblasts | IL-1β | Dose-dependent inhibition of secretion and mRNA expression | nih.gov |
| IL-6 | RAW 264.7 Macrophages | LPS | Dose-dependent inhibition of mRNA expression | biorxiv.org |
| Nitric Oxide (NO) | J774 Macrophages | LPS | Dose-dependent inhibition of NO production and iNOS expression | nih.gov |
The cellular uptake of a drug is a prerequisite for its interaction with intracellular targets like the GR. This compound, as a lipophilic prodrug, is designed to enhance this process.
Cellular Permeability: Esterification is a recognized strategy for improving the membrane permeability of drugs. nih.gov Studies evaluating a series of dexamethasone esters in organotypic conjunctival bovine epithelial cell cultures demonstrated that all esters permeated through the transcellular route. nih.govresearchgate.net The permeability coefficient was found to increase with the lipophilicity of the ester molecule, up to an optimal point. nih.govresearchgate.net This suggests that the ethyl ester modification in this compound would likely result in improved uptake across the cell membrane compared to more polar forms of dexamethasone. nih.gov However, in some experimental models, factors that increase the solubility of dexamethasone, such as complexation with cyclodextrins, have been shown to decrease its permeability across Caco-2 cell monolayers. plos.org
Intracellular Distribution: Once inside the cell, the ester prodrug is expected to undergo hydrolysis by intracellular esterases, releasing the active dexamethasone. Dexamethasone then distributes within the cytoplasm where it binds to the GR. nih.gov Studies in rat astrocyte primary cultures have shown that treatment with dexamethasone leads to an increase in both intracellular and membrane-associated lipocortin-1 (annexin-1), indicating that glucocorticoids can alter the cellular localization of the proteins they induce. nih.gov
| Compound Type | Permeation Route | Key Finding | Reference |
|---|---|---|---|
| Dexamethasone Esters | Transcellular | Permeability coefficient increases with rising lipophilicity up to a maximum. | nih.govresearchgate.net |
| Dexamethasone | Transcellular (Caco-2 cells) | Permeability is reduced when complexed with HPβCD, which increases solubility. | plos.org |
Receptor-Mediated Signaling Pathway Analysis
This compound is a derivative of dexamethasone, a potent synthetic glucocorticoid. As a prodrug, its pharmacological activity is dependent on its conversion to the parent compound, dexamethasone. The primary mechanism of action for dexamethasone involves its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. nih.govsemanticscholar.org
Upon entering the cell, the active metabolite, dexamethasone, binds to the cytosolic GR. semanticscholar.org This binding event initiates a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins and subsequent translocation into the nucleus. Inside the nucleus, the dexamethasone-GR complex can modulate gene expression through several mechanisms. In its genomic pathway, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription. semanticscholar.orgnih.gov
A key anti-inflammatory effect mediated by GR activation is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor for the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov Dexamethasone-activated GR can interfere with NF-κB signaling by inducing the synthesis of IkBα, an inhibitory protein that sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus. nih.gov
Studies comparing the binding affinities of various steroids to the glucocorticoid receptor have shown that modifications at the C-21 position, where the ethyl ester group is located in this compound, significantly influence receptor binding. Generally, 21-esters exhibit a lower binding affinity for the GR compared to the parent alcohol (dexamethasone). nih.gov This underscores the role of this compound as a prodrug, which requires hydrolysis to release the more active dexamethasone molecule to effectively engage the glucocorticoid receptor and initiate downstream signaling events. nih.gov
Enzymatic Hydrolysis and Activation Kinetics in Biological Matrices (in vitro)
The conversion of the this compound prodrug to its pharmacologically active form, dexamethasone, is achieved through the hydrolysis of the ester bond. This bioactivation is a critical step for its therapeutic activity and has been investigated in various in vitro biological systems. The kinetics of this hydrolysis are influenced by both pH and the presence of specific enzymes, primarily esterases. nih.govsemanticscholar.org
The stability of the ester linkage in this compound is pH-sensitive. In vitro studies on related dexamethasone conjugates have demonstrated that the rate of hydrolysis varies significantly across different pH environments, which model various physiological compartments like blood plasma (pH 7.4), inflammatory tissue (pH ~6.3-6.8), and intracellular lysosomes (pH ~5.0). semanticscholar.orgnih.gov
Generally, ester hydrolysis is accelerated in both acidic and alkaline conditions compared to a neutral pH. Studies on dexamethasone prodrugs with pH-sensitive linkers show a markedly faster release of the active drug in acidic environments. nih.govnih.gov For instance, a dexamethasone-polymer conjugate showed minimal drug release (approximately 5.5% over 24 hours) in a phosphate-buffered saline (PBS) at pH 7.4, whereas the release was substantially higher (over 45% in 24 hours) in simulated duodenal fluids at pH 6.8. semanticscholar.org Another study observed that 80% of a dexamethasone derivative was released within 6 hours at pH 5.0, indicating rapid hydrolysis in an acidic milieu. nih.gov This pH-dependent release is a key feature, suggesting that in acidic microenvironments, such as sites of inflammation or within cellular lysosomes, the conversion of this compound to dexamethasone would be enhanced. nih.govnih.gov
Table 1: pH-Dependent Release of Dexamethasone from Conjugates (in vitro)
| pH Condition | Simulated Environment | Release Rate / Percentage | Time Frame | Reference |
|---|---|---|---|---|
| 5.0 | Intracellular Lysosomes | ~80% | 6 hours | nih.gov |
| 6.3 | Inflammatory Tissue | Faster than pH 7.4 | Not Specified | nih.gov |
| 6.8 | Simulated Duodenal Fluids | >45% | 24 hours | semanticscholar.org |
| 7.4 | Physiological (PBS) | ~5.5% | 24 hours | semanticscholar.org |
In addition to pH-driven chemical hydrolysis, the bioconversion of this compound is significantly catalyzed by esterase enzymes present in biological matrices such as plasma, liver, and other tissues. nih.govkinampark.com These enzymes play a crucial role in cleaving the ester bond to release active dexamethasone. semanticscholar.org
In vitro models utilizing esterases, such as porcine liver esterase or other carboxyesterases, have been employed to simulate this metabolic process. nih.govusda.gov These studies confirm that enzymatic action greatly accelerates the hydrolysis of dexamethasone esters. For example, an in vitro release study of a dexamethasone-peptide conjugate in a buffer (pH 7.4) containing 20 U/mL of esterase demonstrated an almost 100% release of dexamethasone within 48 hours. semanticscholar.org This is significantly faster than the hydrolysis observed at the same pH in the absence of enzymes. The enzymatic hydrolysis rate is also pH-dependent, with many esterases showing optimal activity at or near physiological pH (7.4-8.6). nih.govusda.gov The presence of enzymes in in vivo environments is thought to be a primary reason for the faster drug release kinetics observed in animal models compared to standard in vitro buffer systems. nih.govkinampark.com
Table 2: Esterase-Mediated Release of Dexamethasone from Prodrugs (in vitro)
| Enzyme Source | pH | Release Profile | Time Frame | Reference |
|---|---|---|---|---|
| Esterase (unspecified) | 7.4 | ~100% | 48 hours | semanticscholar.org |
| Carboxyesterase | 5.0 | Catalyzed hydrolysis of ester bond | Not Specified | nih.gov |
| Porcine Esterase | 7.6 - 8.6 | Most rapid activity | Not Specified | usda.gov |
| Porcine Esterase | 5.6 | Activity decreased 80-90% | Not Specified | usda.gov |
Structure Activity Relationship Sar and Structural Modifications
Influence of Ester Linkage on Glucocorticoid Receptor Binding
The biological activity of a corticosteroid is intrinsically linked to its affinity for the glucocorticoid receptor (GR). The introduction of an ester linkage, such as in Dexamethasone (B1670325) Acid Ethyl Ester, significantly modifies this interaction. Generally, the conversion of the C21-hydroxyl group of a parent steroid like dexamethasone to an ester results in a decrease in binding affinity for the glucocorticoid receptor. nih.gov This is because the C21-hydroxyl group is a key site for interaction within the receptor's binding pocket.
However, the nature of the ester group also plays a crucial role. There is a correlation between the lipophilicity of the ester and its binding affinity. nih.gov While simple esters like acetates tend to decrease affinity, elongating the ester chain can sometimes lead to an increase in both lipophilicity and binding affinity compared to shorter-chain esters, although still generally lower than the parent alcohol. nih.gov The ethyl ester in Dexamethasone Acid Ethyl Ester, therefore, represents a modification that primarily serves prodrug functions, where the primary goal is to alter physicochemical properties for delivery, with the understanding that the ester will be cleaved in vivo to release the more active parent compound, dexamethasone. nih.gov
| Compound | Type | Relative Binding Affinity (Compared to Parent Alcohol) | Key Observation |
| Dexamethasone | Parent Alcohol | High | Serves as the benchmark for GR binding. |
| Dexamethasone Acetate (B1210297) (21-OAc) | 21-Ester | Decreased | 21-esterification generally reduces affinity for the GR. nih.gov |
| This compound | 21-Ester | Lower than parent | Expected to have lower direct binding affinity than dexamethasone. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ester Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to identify the key molecular features that determine the biological activity of a compound. springerprofessional.de For glucocorticoids, QSAR models have been developed to understand how different substituents on the steroid scaffold influence potency, selectivity, and pharmacokinetic properties. springerprofessional.despringerprofessional.de These models correlate physicochemical properties (descriptors) of a series of molecules with their measured biological activity.
For ester derivatives of dexamethasone, QSAR models can be employed to predict the glucocorticoid receptor binding affinity and anti-inflammatory activity. Key descriptors in such models often include:
Steric parameters: Such as the size and shape of the ester group, which can influence how the molecule fits into the receptor.
Electronic parameters: Describing the electron-donating or withdrawing nature of the ester, which affects bond polarities and potential hydrogen bonding.
Hydrophobicity parameters (LogP): The lipophilicity of the ester chain, which is crucial for membrane passage and can be correlated with receptor affinity. nih.gov
These models help in silico to screen potential new ester prodrugs, optimizing for properties like rate of hydrolysis and tissue penetration, thereby streamlining the drug design process before committing to chemical synthesis. acs.org
Rational Design Principles for Dexamethasone Ester Prodrugs
The design of this compound is a classic example of a prodrug strategy. Prodrugs are inactive or less active compounds that are converted into the active drug in the body. nih.gov The primary goal of creating an ester prodrug of dexamethasone is to overcome limitations of the parent drug, such as poor solubility or lack of tissue specificity. researchgate.net
The rational design principles for dexamethasone ester prodrugs are centered on modifying the C21-hydroxyl group:
Masking Polarity: The hydroxyl group is polar. Converting it to an ester increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes.
Improving Solubility: While esterification often increases lipophilicity, attaching specific ester groups (e.g., phosphates, sulfates) can dramatically increase water solubility for intravenous formulations. Dexamethasone sodium phosphate (B84403) is a well-known example. nih.gov
Targeted Delivery: The ester linkage is designed to be stable in general circulation but susceptible to hydrolysis by esterase enzymes that may be more prevalent in a specific target tissue (e.g., an inflamed joint or the eye). nih.gov This allows for the localized release of the active dexamethasone, potentially reducing systemic side effects. nih.gov
Controlling Release Rate: The nature of the ester bond can be tuned to control the rate of hydrolysis. nih.gov A more sterically hindered ester will be cleaved more slowly, potentially leading to a longer duration of action.
This strategy allows for the modification of the drug's pharmacokinetic profile without altering the fundamental pharmacophore responsible for its therapeutic effect. nih.gov
Stereochemical Considerations and Enantiomeric Purity
The biological activity of corticosteroids like dexamethasone is highly dependent on their specific three-dimensional structure. Dexamethasone has multiple chiral centers, and its potent anti-inflammatory activity is exclusive to one specific stereoisomer. The precise spatial arrangement of its functional groups is what allows it to bind with high affinity and specificity to the glucocorticoid receptor, which is itself a chiral macromolecule. rcsb.org
Any alteration in the stereochemistry at any of the chiral centers would result in a molecule that would not fit correctly into the receptor's binding site, leading to a dramatic loss of activity. Therefore, ensuring enantiomeric purity is critical during the synthesis and manufacturing of dexamethasone and its derivatives, including this compound. The presence of other stereoisomers would not only be inactive but could potentially cause off-target effects or compete with the active isomer, reducing its efficacy. nih.gov
The synthesis of this compound must start from the stereochemically pure dexamethasone to ensure that the final product has the correct absolute configuration at all of its chiral centers. Rigorous analytical methods are employed to confirm the enantiomeric purity of the final compound, as this is a critical quality attribute for therapeutic use. nih.gov
Metabolism and Biotransformation Pathways Excluding Human Clinical Data
In Vitro Metabolic Fate in Liver Microsomes and Hepatocytes
In vitro studies using hepatic preparations are crucial for elucidating the metabolic pathways of xenobiotics. For dexamethasone (B1670325) esters, the initial and primary metabolic step is the cleavage of the ester bond, a reaction often catalyzed by carboxylesterases present in liver microsomes and S9 fractions. This rapid hydrolysis releases dexamethasone, which subsequently undergoes extensive Phase I and Phase II metabolism. tandfonline.com While direct studies on the ethyl ester are not prevalent, research on analogous compounds like dexamethasone cipecilate demonstrates that esterified dexamethasone is quickly transformed into its active form in liver preparations. tandfonline.com
Once dexamethasone is formed from its ethyl ester, it is subjected to several biotransformation reactions. In vitro incubations with liver microsomes have identified hydroxylation and side-chain cleavage as the principal Phase I metabolic routes. irispublishers.comnih.gov
Phase I Metabolism: The primary metabolites are products of oxidation. Studies have consistently identified 6-hydroxylated derivatives as the major products. irispublishers.comresearchgate.net
6β-hydroxydexamethasone: This is typically the most abundant metabolite formed in human liver microsomes. irispublishers.comresearchgate.net
6α-hydroxydexamethasone: This isomer is also formed, but generally in smaller quantities than the 6β-epimer. researchgate.net
Side-chain cleavage metabolites: Dexamethasone can also undergo cleavage of its C17 side chain to form androgen-like structures, such as 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A). researchgate.netnih.gov This intermediate is then often rapidly hydroxylated. nih.gov
Phase II Metabolism: Following Phase I oxidation, the metabolites and the parent dexamethasone can be conjugated with endogenous molecules to facilitate excretion. These reactions primarily involve glucuronidation or sulfation. researchgate.net
Table 1: Key In Vitro Metabolites of Dexamethasone (Post-Ester Hydrolysis)
| Metabolite | Metabolic Pathway | Key Enzymes | Reference |
|---|---|---|---|
| 6β-hydroxydexamethasone | Phase I (Hydroxylation) | CYP3A4 | irispublishers.comresearchgate.net |
| 6α-hydroxydexamethasone | Phase I (Hydroxylation) | CYP3A4 | researchgate.net |
| 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A) | Phase I (Side-Chain Cleavage) | CYP17 (putative) | nih.gov |
| Dexamethasone Glucuronide/Sulfate | Phase II (Conjugation) | UGTs/SULTs | researchgate.net |
The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a pivotal role in the metabolism of dexamethasone. helsinki.fi
CYP3A4: This is the principal enzyme responsible for the 6-hydroxylation of dexamethasone in the liver. researchgate.netnih.govnih.gov The formation of both 6α- and 6β-hydroxydexamethasone is almost entirely catalyzed by CYP3A4. researchgate.net Inhibition studies using potent and selective CYP3A4 inhibitors like ketoconazole (B1673606) completely block the formation of these hydroxylated metabolites in liver microsomal incubations. researchgate.net Furthermore, the rate of dexamethasone metabolism shows a strong correlation with the expression levels of CYP3A4 protein in liver samples. irispublishers.comresearchgate.net Dexamethasone itself is also a well-known inducer of CYP3A4 expression, which can affect its own metabolism and that of co-administered drugs. irispublishers.comnih.govum.ac.irnih.gov
Other CYP Isoforms: While CYP3A4 is dominant, other isoforms may play minor roles. However, inhibitors of enzymes like CYP1A and CYP2C have been shown to be essentially non-inhibitory towards dexamethasone's primary metabolic pathways. researchgate.net
Elimination Kinetics and Metabolic Profiling in Preclinical Animal Models
Studies in preclinical animal models using dexamethasone esters provide insight into the likely in vivo behavior of Dexamethasone Acid Ethyl Ester. Research involving the administration of dexamethasone acetate (B1210297) and phosphate (B84403) esters to cattle demonstrates rapid elimination and metabolic processing. nih.govresearchgate.net
Following administration, dexamethasone esters are quickly hydrolyzed, and the parent drug is eliminated primarily through urine and feces. nih.govresearchgate.net In cattle, urinary excretion of dexamethasone is high and rapid, with a maximum concentration observed one day after administration and approximately 98% of the dose eliminated within three days. nih.govresearchgate.net Fecal elimination follows a similarly rapid timeline, with about 95% cleared within the first three days. nih.govresearchgate.net
In rats, a dexamethasone conjugate connected by a labile ester linker showed a hydrolysis half-life of 9.9 hours in circulation. nih.gov This confirms that ester-based linkers are effectively cleaved in vivo, releasing the active drug.
Table 2: Elimination Kinetics of Dexamethasone Esters in a Bovine Model
| Parameter | Finding | Matrix | Reference |
|---|---|---|---|
| Time to Max. Concentration (Urine) | 1 Day | Urine | nih.gov |
| Time for ~98% Elimination (Urine) | 3 Days | Urine | nih.govresearchgate.net |
| Time to Max. Concentration (Feces) | 1 Day | Feces | nih.gov |
| Time for ~95% Elimination (Feces) | 3 Days | Feces | nih.govresearchgate.net |
The metabolic profile in these models mirrors in vitro findings, with major metabolites identified as isomeric 6-hydroxy derivatives. researchgate.netresearchgate.net
Biotransformation by Microorganisms
The biotransformation of steroids by microorganisms is a well-established field, capable of producing specific chemical alterations that are otherwise difficult to achieve. medcraveonline.comwjpls.org Dexamethasone can be modified by various bacteria and fungi through reactions such as hydroxylation, oxidation, and side-chain cleavage. researchgate.net
Research has shown that consortia of bacteria can transform dexamethasone into several metabolites, including: researchgate.net
Dexamethasone-21-oic acid
17-oxodexamethasone
6β-hydroxydexamethasone
16,17-unsaturated dexamethasone
Pure cultures of certain bacteria, such as Bacillus subtilis, have been shown to produce a different set of major metabolites, namely 6-hydroxydexamethasone, 17-oxodexamethasone, and 6-hydroxy-17-oxodexamethasone. researchgate.net Fungal species are also widely used for steroid transformations, particularly for highly specific hydroxylation reactions at various positions on the steroid nucleus. researchfloor.orgdavidmoore.org.uk These microbial processes represent a significant tool for generating novel steroid derivatives from precursors like dexamethasone. researchgate.net
Table 3: Examples of Dexamethasone Biotransformation by Microorganisms
| Microorganism | Transformation Product(s) | Reference |
|---|---|---|
| Bacterial Consortium | Dexamethasone-21-oic acid, 17-oxodexamethasone, 6β-hydroxydexamethasone | researchgate.net |
| Bacillus subtilis (pure culture) | 6-hydroxydexamethasone, 17-oxodexamethasone, 6-hydroxy-17-oxodexamethasone | researchgate.net |
Preclinical Applications in Research Models Excluding Clinical Human Trials
Integration into Targeted Drug Delivery Systems
Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and minimizing off-target effects. Dexamethasone (B1670325) and its esters have been successfully incorporated into several such systems in preclinical studies.
Polymeric nanoparticles serve as versatile carriers for hydrophobic drugs like dexamethasone esters. These systems can protect the drug from degradation, control its release, and be tailored for targeted delivery.
Researchers have successfully encapsulated dexamethasone and its lipophilic prodrug, dexamethasone palmitate, into nanoparticles made from biodegradable polymers such as poly(lactic-co-glycolide) (PLGA) and its polyethylene glycol-conjugated version (PLGA-PEG). researchgate.netnih.gov These formulations typically result in spherical nanoparticles with sizes conducive to cellular uptake and tissue penetration. nih.gov Studies have shown that encapsulation within polymeric nanoparticles can enhance the drug's stability and provide a controlled release profile. nih.gov For instance, the use of a PLGA-PEG copolymer to encapsulate dexamethasone palmitate resulted in nanoparticles of approximately 150 nm with a high drug loading capacity. nih.gov
| Formulation | Polymer | Particle Size (nm) | Key Finding |
| Dexamethasone Nanoparticles | PLGA | ~230 | Feasibility of encapsulation demonstrated, though non-encapsulated drug crystals could form. researchgate.net |
| Dexamethasone Palmitate NPs | PLGA-PEG | ~150 | High drug loading (7.5%) and improved pharmacokinetic profile. nih.gov |
| Dexamethasone Nanoparticles | Ketoprofen-bearing polymer | ~117 | Co-delivery system that efficiently reduces inflammatory markers in vitro. mdpi.com |
This table is based on data from preclinical studies and is for informational purposes only.
Covalently linking dexamethasone or its derivatives to biomolecules or polymers is another advanced strategy for targeted therapy. This approach creates a prodrug conjugate that can be designed to release the active drug in response to specific physiological triggers, such as pH changes in inflamed tissues. nih.govmdpi.com
Various synthetic methods, including carbodiimide (B86325) chemistry and Steglich esterification, are employed to create these conjugates. nih.govmdpi.com For example, dexamethasone has been conjugated to hyaluronic acid (HA), a biopolymer that targets the CD44 receptor often overexpressed in inflamed tissues. mdpi.com These HA-dexamethasone conjugates can self-assemble into nanoparticles and have demonstrated pH-responsive drug release, liberating more dexamethasone in the acidic microenvironment characteristic of inflammation. mdpi.com Other polymers used for conjugation include polyethylene glycol (PEG), chitosan, and various polypeptides, each offering unique properties for targeting specific organs like the eyes, joints, or kidneys. nih.govnih.gov
| Conjugation Strategy | Polymer/Biomolecule | Linker Type | Release Mechanism | Target |
| Steglich Esterification | Hyaluronic Acid (HA) | Direct Ester Bond | pH-sensitive hydrolysis | Inflamed Tissue (CD44) mdpi.com |
| Carbodiimide Chemistry | Poly(amidoamine) (PAMAM) | Amide Bond | N/A (gene delivery) | Cell Nucleus researchgate.net |
| Succinyl Linker | Polypeptides | Ester Bond | Hydrolysis | Ocular Tissue nih.gov |
| Phosphoramide Linker | Anti-EGFR Antibody | Phosphoramide Bond | N/A (cytotoxicity) | EGFR-expressing tumor cells nih.gov |
This table is based on data from preclinical studies and is for informational purposes only.
A primary goal of formulating dexamethasone esters is to achieve sustained therapeutic concentrations over an extended period. Preclinical studies have evaluated various systems, including microspheres, hydrogels, and implants, to characterize their drug release kinetics.
In vitro and ex vivo studies are crucial for determining how a formulation will behave. For example, PLGA microspheres loaded with dexamethasone often exhibit a characteristic triphasic release profile: an initial burst release, followed by a lag phase where little drug is released, and finally a zero-order release phase as the polymer matrix degrades. researchgate.netnih.gov The duration of these phases can be modulated by altering the polymer's molecular weight and composition. researchgate.netnih.gov Studies comparing in vitro and in vivo release have found that drug release is often faster in vivo, potentially due to enzymatic activity and other physiological factors that accelerate polymer degradation. researchgate.netnih.gov
Thermoresponsive hydrogels have also been investigated as injectable, sustained-release depots. researchgate.net These materials are liquid at room temperature and form a gel at body temperature, trapping the drug for slow release directly at the site of injection, such as within an arthritic joint. researchgate.net Release kinetics from these systems can be controlled, with studies showing sustained dexamethasone release for weeks to months. nih.gov
| Delivery System | Polymer/Carrier | Release Profile | Duration |
| Microspheres | PLGA | Triphasic (burst, lag, zero-order) | Weeks to months researchgate.netnih.gov |
| Thermosensitive Hydrogel | Chitosan-glycerin-borax | Sustained | Several weeks researchgate.net |
| Polypeptide Conjugates | Poly(L-lysine-co-D/L-phenylalanine) | Controlled hydrolysis | 96-192 hours nih.gov |
| In Situ Gels / Micelles | Poloxamer 407 | Sustained | Not specified mdpi.com |
This table is based on data from preclinical studies and is for informational purposes only.
Investigation in Disease Models (Preclinical Animal Studies)
Preclinical animal models are indispensable for evaluating the potential of new drug formulations before they can be considered for human trials. Dexamethasone ester formulations have been tested in various models of inflammatory diseases and cancer.
Rodent models of rheumatoid arthritis, such as the Collagen-Induced Arthritis (CIA) model, are widely used to test anti-inflammatory therapies. nih.gov In these models, animals develop joint inflammation, swelling, and cartilage degradation that mimics aspects of the human disease. nih.govslarc.org.cn
Preclinical studies using the CIA rat model have demonstrated the efficacy of dexamethasone and its formulations. nih.govnih.gov For instance, intra-articular injections of dexamethasone-loaded thermosensitive hydrogels have been shown to attenuate paw swelling and reduce histological signs of joint destruction. researchgate.net Similarly, systemic administration of dexamethasone has been shown to suppress paw edema and reduce levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in paw tissue. nih.gov These studies allow researchers to build complex pharmacodynamic models to understand how the drug affects the biological pathways driving the disease. nih.gov
| Animal Model | Formulation Studied | Key Parameter Measured | Finding |
| Collagen-Induced Arthritis (CIA) Rat | Dexamethasone (systemic) | Paw swelling, bone mineral density, cytokine mRNA | Dose-dependent suppression of paw edema and inflammatory markers. nih.govnih.gov |
| Collagen-Induced Arthritis (CIA) Rat | Dexamethasone-loaded thermosensitive hydrogel (intra-articular) | Arthritis scores, paw swelling, synovial inflammation | Attenuated joint inflammation and destruction. researchgate.net |
| Osteoarthritis (OA) Rat Model | Cross-linked hyaluronic acid-dexamethasone hydrogel | Cartilage damage, synovial changes | Reduced cartilage degradation and fibrillation. mdpi.com |
This table is based on data from preclinical studies and is for informational purposes only.
The role of glucocorticoids like dexamethasone in cancer is complex. They are used clinically to manage side effects of chemotherapy but also have direct effects on tumor cells. Preclinical cancer models, including cell lines and animal xenografts, are used to investigate these effects.
Studies on human pancreatic cancer cell lines have shown that dexamethasone can inhibit colony formation, migration, and tumor growth, particularly in cells expressing the glucocorticoid receptor (GR). nih.gov The anti-cancer effects appear to involve the suppression of pathways like NF-κB and the downregulation of factors involved in tumor progression and angiogenesis. nih.gov In breast cancer cell models (MCF-7), dexamethasone has demonstrated an inhibitory effect on proliferative activity. researchgate.net Furthermore, research has explored how co-treatment with dexamethasone can mimic the anticancer effect of nanoformulated chemotherapeutics like paclitaxel, potentially by modulating genes related to drug resistance. nih.gov
| Cancer Model | Formulation/Compound Studied | Key Investigation | Finding |
| Pancreatic Cancer Cell Lines (PANC-1) and Xenografts | Dexamethasone | Anti-cancer efficacy and correlation with Glucocorticoid Receptor (GR) | Inhibited tumor growth in GR-positive cells. nih.gov |
| Breast Cancer Cell Line (MCF-7) | Dexamethasone | Effect on cell proliferation | Inhibited proliferative activity of cancer cells. researchgate.net |
| Breast Cancer Cell Line (MCF-7) | Dexamethasone with Paclitaxel | Chemosensitizing effect | Mimicked the effect of nanoformulated paclitaxel by modulating drug resistance genes. nih.gov |
| Pulmonary Adenocarcinoma (A549) | Dexamethasone-anti-EGFR conjugate | Antineoplastic cytotoxicity | Increased cancer cell death compared to non-targeted dexamethasone. nih.gov |
This table is based on data from preclinical studies and is for informational purposes only.
Stress Models (e.g., Dexamethasone-induced stress in rabbits)
Dexamethasone, a synthetic glucocorticoid, is utilized in preclinical research to simulate stress conditions in animal models. researchgate.net Its administration induces a state of hypercortisolemia, which allows for the study of physiological and metabolic responses to stress. nih.gov Research involving dexamethasone-induced stress in rabbits has provided insights into the metabolic alterations and pharmacokinetic changes that occur under such conditions.
A metabolomic study on 40-day-old rabbits injected with dexamethasone (1.0 mg/kg body weight) was conducted to investigate the resulting metabolic mechanism of stress. researchgate.net Using ultra-performance liquid chromatography coupled to mass spectrometry (UPLC–MS), researchers identified significant metabolic alterations in the serum of the stressed rabbits compared to a control group. researchgate.net The analysis revealed 90 significantly changed metabolites that served as potential biomarkers for stress. researchgate.net Key findings indicated that the stressed rabbits had altered levels of serum lysophosphatidylcholines, amino acids, phosphatidylcholine, and nucleosides. researchgate.net These changes were linked to disruptions in several metabolic pathways, primarily pyrimidine metabolism, aminoacyl-tRNA biosynthesis, and the biosynthesis of amino acids. researchgate.net
The pharmacokinetics of dexamethasone itself can be affected by the stress state it induces. A study in rabbits demonstrated that sustained hypercortisolemia, induced by the administration of hydrocortisone acetate (B1210297), leads to a significant decrease in the half-life of dexamethasone. nih.gov This suggests that increased cortisol levels may induce hepatic enzymes responsible for metabolizing dexamethasone, leading to its more rapid disappearance from plasma. nih.gov
Table 1: Effects of Dexamethasone-Induced Stress in Rabbit Models
| Parameter | Observation in Dexamethasone-Treated Rabbits | Reference |
|---|---|---|
| Metabolic Profile | Altered serum levels of lysophosphatidylcholines, amino acids, phosphatidylcholine, and nucleosides. Perturbed metabolic pathways including pyrimidine metabolism and amino acid biosynthesis. | researchgate.net |
| Growth & Feed Intake | Significantly higher body weight and daily feed intake were observed in one study. | researchgate.net |
| Feed Conversion Ratio (FCR) | One study reported an improved FCR, indicating enhanced feed conversion efficiency. | researchgate.net |
| Dexamethasone Pharmacokinetics | Sustained hypercortisolemia significantly decreased the half-life of dexamethasone, from a baseline of 1.92 h to 1.17 h. | nih.gov |
Research on Impurity Profiling and Stability in Pharmaceutical Formulations
Dexamethasone Acid Ethyl Ester is recognized as a derivative and potential impurity of Dexamethasone. The identification and control of such impurities are critical in pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final drug product. Impurities can arise during synthesis, storage, or formulation of the active pharmaceutical ingredient (API).
Regulatory guidelines necessitate thorough impurity profiling and stability testing. synthinkchemicals.com this compound is listed as a related compound of Dexamethasone and is used as a reference standard in these analytical procedures. synthinkchemicals.comallmpus.com These standards are essential for validating analytical methods, identifying unknown impurities in production batches, and conducting forced degradation studies. synthinkchemicals.com Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, heat, and light, are crucial for understanding the degradation pathways and ensuring the stability-indicating nature of analytical methods. nih.gov
Various analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed for the detection and quantification of this compound and other related substances. researchgate.netresearchgate.net Researchers have developed validated, stability-indicating HPLC methods capable of separating Dexamethasone from its process-related impurities and degradation products. researchgate.netsepscience.com For instance, a validated method allows for the estimation of multiple impurities, including this compound, simultaneously in both the drug substance and the final product. researchgate.net Such methods are validated for linearity, precision, accuracy, and robustness to meet regulatory requirements. researchgate.netresearchgate.net The stability of dexamethasone in pharmaceutical formulations is a key concern, as degradation can occur under various conditions, including thermal stress during manufacturing processes like hot-melt extrusion. nih.gov
Table 2: Profile of this compound
| Identifier | Information | Reference |
|---|---|---|
| Chemical Name | Ethyl (11β,16α,17α)-9-fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylate | |
| Molecular Formula | C23H31FO5 | allmpus.compharmaffiliates.com |
| Molecular Weight | 406.49 g/mol | allmpus.compharmaffiliates.com |
| CAS Number | 37926-77-5 | |
| Appearance | White to Off-white Solid | |
| Role in Pharmaceuticals | Derivative/impurity of Dexamethasone used as a reference standard for impurity profiling and stability studies. | synthinkchemicals.comresearchgate.net |
Conclusion and Future Research Directions
Synthesis and Characterization Advancements for Dexamethasone (B1670325) Acid Ethyl Ester
Dexamethasone Acid Ethyl Ester is a derivative of Dexamethasone, a glucocorticoid known for its anti-inflammatory and immunosuppressive activities. nih.gov The esterification of dexamethasone is a key strategy to modify its physicochemical properties. The synthesis of dexamethasone esters, including the ethyl ester, typically involves modifying the C21 hydroxyl group, which is sterically accessible and not directly associated with the core anti-inflammatory activity of the molecule. nih.govmdpi.com
Advancements in synthetic organic chemistry have provided several efficient methods for esterification. While specific documented syntheses for this compound are not extensively detailed in peer-reviewed literature, plausible methods can be inferred from established techniques for steroid modification. These include Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, and carbodiimide (B86325) chemistry in general, which activates carboxyl groups to react with the hydroxyl group of dexamethasone. mdpi.comresearchgate.net Such methods are crucial for producing high-purity compounds required for analytical and research purposes. synzeal.com
The characterization of this compound is fundamental for its use as a reference standard in the development and quality control of Dexamethasone-based pharmaceuticals. synzeal.comchemwhat.com Detailed characterization data ensures compliance with regulatory guidelines. synzeal.com Standard analytical techniques are employed to confirm its structure and purity.
Table 1: Physicochemical Properties of this compound
| Property | Data |
|---|---|
| Molecular Formula | C23H31FO5 scbt.comcaslab.com |
| Molecular Weight | 406.49 g/mol scbt.comcaslab.com |
| Appearance | White to Off-White Solid cymitquimica.com |
| Melting Point | 136-140°C |
| Boiling Point (Predicted) | 518.0 ± 50.0°C |
| Density (Predicted) | 1.26 ± 0.1 g/cm3 |
| CAS Number | 37926-77-5 synzeal.com |
Emerging Roles in Preclinical Pharmaceutical Development
The modification of a parent drug into an ester derivative is a common prodrug strategy aimed at overcoming pharmaceutical challenges. arjour.comnih.gov Esterification can alter properties such as lipophilicity, solubility, and metabolic stability, which in turn affects the drug's absorption, distribution, and release profile. nih.govarjour.com
This compound is explored in the context of creating prodrugs with enhanced characteristics. arjour.com For instance, converting dexamethasone into a more hydrophobic ester, like dexamethasone palmitate, has been shown to improve drug loading into nanoparticle delivery systems and prolong its plasma half-life. nih.gov This strategy allows for the controlled release of the active drug, as esterases present at sites of inflammation can hydrolyze the ester bond. nih.gov
Similarly, this compound could potentially serve as a prodrug to:
Enhance Lipophilicity: The addition of an ethyl ester group can increase the molecule's lipophilicity compared to the parent dexamethasone, potentially improving its ability to permeate lipid cell membranes. arjour.com
Enable Novel Formulations: Modified solubility and lipophilicity could facilitate the development of new drug delivery systems, such as supramolecular hydrogels or nanoparticles, for targeted or sustained release. nih.govnorthwestern.edu This is particularly relevant for localized treatments, like ocular drug delivery, where prolonged retention is desired. nih.govnih.gov
Create Conjugates: The ester can act as a linker to conjugate dexamethasone to larger molecules like polymers or peptides, creating advanced drug delivery systems with pH-sensitive or targeted release mechanisms. nih.govnih.gov
These potential applications position this compound as a valuable intermediate for developing next-generation anti-inflammatory therapies with improved efficacy and targeted action.
Unexplored Avenues in Molecular and Cellular Research
The primary mechanism of action for glucocorticoids like dexamethasone involves binding to the intracellular glucocorticoid receptor (GR). nih.govnih.gov This drug-receptor complex then translocates to the nucleus to modulate the expression of target genes, leading to broad anti-inflammatory and immunosuppressive effects. nih.govnih.gov
The introduction of an ethyl ester group presents several unexplored avenues for research at the molecular and cellular level:
Receptor Binding and Activation: It is largely unknown how the ethyl ester modification at the C17-carboxylate position affects the binding affinity and activation dynamics of the glucocorticoid receptor. Research could investigate whether the esterified compound acts as a direct agonist or if it must first be hydrolyzed to the active dexamethasone acid or dexamethasone to exert its effect.
Enzymatic Hydrolysis and Bioactivation: The stability of the ester bond and its susceptibility to hydrolysis by intracellular esterases are critical determinants of the compound's pharmacokinetic profile. Research into the specific enzymes responsible for its conversion to the active form within target cells could provide insights into tissue-specific drug activation.
Non-Genomic Signaling Pathways: Dexamethasone is known to exert rapid, non-genomic effects. nih.gov An unexplored area is whether this compound can trigger these alternative signaling cascades, potentially leading to a different pharmacological profile compared to the parent drug.
Investigating these questions could reveal novel mechanisms of action and therapeutic possibilities for ester derivatives of glucocorticoids.
Computational Chemistry and Modeling in Ester Derivative Research
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering insights into molecular interactions at an atomic level. nih.gov These methods are particularly valuable for studying steroid derivatives, helping to predict their biological activity and guide the design of new compounds. researchgate.netscilit.com
For this compound and related compounds, computational approaches can be applied in several key areas:
Molecular Docking: This technique can predict the binding orientation and affinity of the ester derivative within the ligand-binding pocket of the glucocorticoid receptor. nih.gov By comparing the docking scores and interactions of the ester with those of dexamethasone, researchers can hypothesize about its potential potency.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the drug-receptor complex, assessing its stability over time. nih.gov This can reveal how the ethyl ester group affects the conformational changes in the receptor that are necessary for its activation.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing a range of ester derivatives, QSAR models could predict the activity of novel compounds and identify the key molecular descriptors that govern their potency. mdpi.com
ADME/Tox Prediction: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. nih.gov These predictions can help prioritize the most promising derivatives for further preclinical development early in the research process.
Table 2: Applications of Computational Methods in Steroid Derivative Research
| Computational Method | Application in Ester Derivative Research |
|---|---|
| Molecular Docking | Predicts binding affinity and mode to the glucocorticoid receptor. nih.gov |
| MD Simulations | Assesses the stability and dynamics of the ligand-receptor complex. nih.gov |
| QSAR | Correlates chemical structure with anti-inflammatory activity to guide new designs. mdpi.com |
| ADME Prediction | Estimates pharmacokinetic properties like membrane permeability and metabolic stability. nih.gov |
These computational tools provide a powerful, resource-efficient platform for exploring the vast chemical space of steroid esters, accelerating the identification of candidates with optimized therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
